molecular formula C18H21NO3S B6372763 2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261917-89-8

2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6372763
CAS No.: 1261917-89-8
M. Wt: 331.4 g/mol
InChI Key: RNEMFDLTIOXDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is an organic compound with the molecular formula C18H21NO3S and a molecular weight of 331.43 g/mol . This compound is known for its complex structure, which includes a piperidine ring and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, including the formation of the piperidine ring and the sulfonylation of the phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure purity and yield.

Chemical Reactions Analysis

2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine ring play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-5-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14-5-6-16(13-18(14)20)15-7-9-17(10-8-15)23(21,22)19-11-3-2-4-12-19/h5-10,13,20H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMFDLTIOXDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684071
Record name 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-89-8
Record name 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.